molecular formula C7H14N2 B3045298 7-Methyl-5-azaspiro[2.4]heptan-7-amine CAS No. 1044904-53-1

7-Methyl-5-azaspiro[2.4]heptan-7-amine

Cat. No. B3045298
M. Wt: 126.2 g/mol
InChI Key: SRQMXARNYUNUBM-UHFFFAOYSA-N
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Description

7-Methyl-5-azaspiro[2.4]heptan-7-amine is a chemical compound that has been used as a core scaffold in the design of selective inhibitors . It has a molecular formula of C7H14N2 .


Synthesis Analysis

The synthesis of compounds involving 7-Methyl-5-azaspiro[2.4]heptan-7-amine has been reported in various studies. For instance, it was used as a core scaffold in the design of a JAK1 selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .


Molecular Structure Analysis

The molecular structure of 7-Methyl-5-azaspiro[2.4]heptan-7-amine is based on a core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . This structure has been used in the design of selective inhibitors .


Chemical Reactions Analysis

The chemical reactions involving 7-Methyl-5-azaspiro[2.4]heptan-7-amine are primarily related to its use in the synthesis of selective inhibitors . The compound exhibits an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyl-5-azaspiro[2.4]heptan-7-amine include a molecular weight of 126.2 . More detailed information about its physical and chemical properties can be found in chemical databases .

Future Directions

The future directions for research on 7-Methyl-5-azaspiro[2.4]heptan-7-amine could involve further optimization of its use as a lead compound in the design of selective inhibitors . In vitro ADME, hERG, kinase profiling, and pharmacokinetic tests could be performed to optimize the compound .

properties

IUPAC Name

7-methyl-5-azaspiro[2.4]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQMXARNYUNUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC12CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475294
Record name 7-Methyl-5-azaspiro[2.4]heptan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-5-azaspiro[2.4]heptan-7-amine

CAS RN

1044904-53-1
Record name 7-Methyl-5-azaspiro[2.4]heptan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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